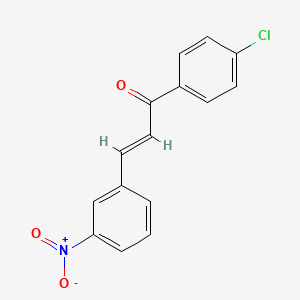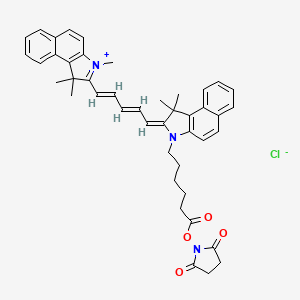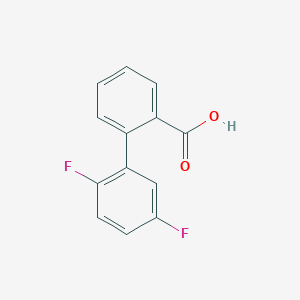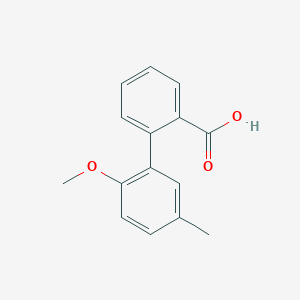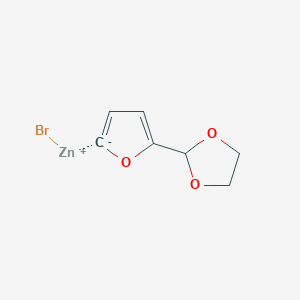
MFCD19687267
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide (MFCD19687267) is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. It is often employed in the synthesis of complex molecules due to its reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide typically involves the reaction of 5-(1,3-Dioxolan-2-yl)-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-(1,3-Dioxolan-2-yl)-2-furyl bromide+Zn→5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a wide range of functionalized furans.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine: While direct applications in biology and medicine are less common, the compound’s derivatives may be used in the development of pharmaceuticals and biologically active molecules. Its role in synthetic chemistry indirectly supports medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its reactivity and selectivity make it a valuable tool in manufacturing processes.
Mécanisme D'action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles. This mechanism is crucial in various synthetic pathways, enabling the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
- 5-(1,3-Dioxolan-2-yl)-2-furylmagnesium bromide
- 5-(1,3-Dioxolan-2-yl)-2-furylboronic acid
- 5-(1,3-Dioxolan-2-yl)-2-furyl lithium
Comparison: Compared to its magnesium and lithium counterparts, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide offers better selectivity and milder reaction conditions. The boronic acid derivative, on the other hand, is often used in cross-coupling reactions but lacks the same level of reactivity as the zinc compound. The unique balance of reactivity and selectivity makes 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide a preferred choice in many synthetic applications.
This detailed article provides a comprehensive overview of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
bromozinc(1+);2-(2H-furan-2-id-5-yl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
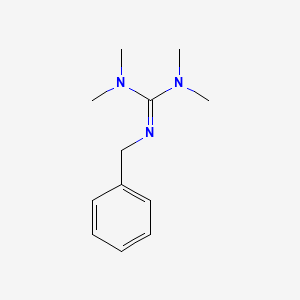
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B6363631.png)
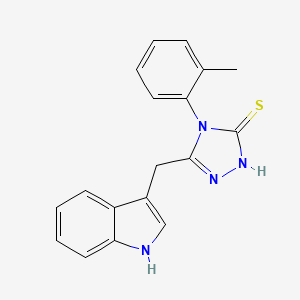
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
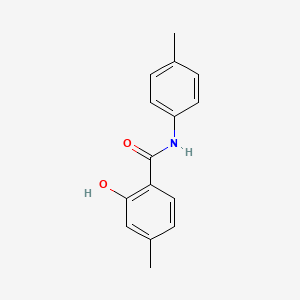
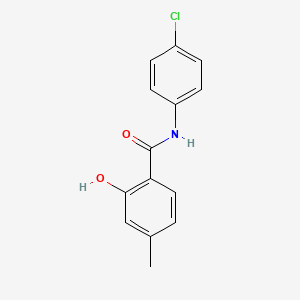
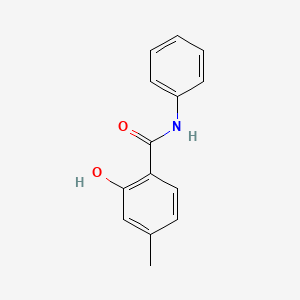
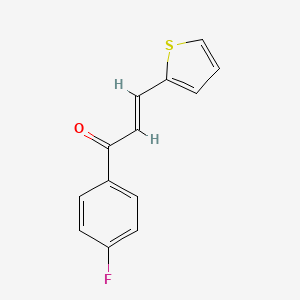
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)
